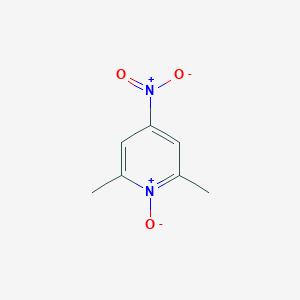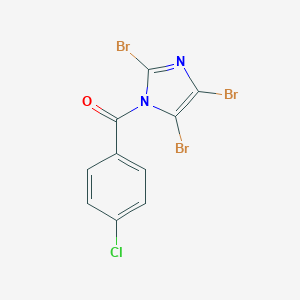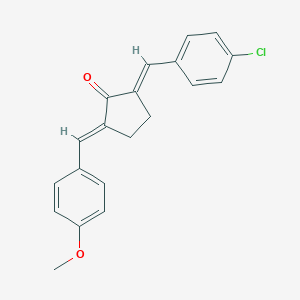
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone, also known as CMCP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a chalcone derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are associated with inflammation. 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in the regulation of immune and inflammatory responses. Additionally, 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical And Physiological Effects
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone exhibits anti-inflammatory, analgesic, and anti-tumor activities. It has also been shown to reduce the severity of symptoms in animal models of inflammatory diseases, such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has several advantages as a research tool, including its high yield and purity, its stability under various conditions, and its ability to form nanoparticles and micelles. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, researchers should take precautions when handling and using 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone in lab experiments.
Future Directions
There are several future directions for the research on 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone. One direction is the development of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone-based drug delivery systems for the targeted delivery of drugs to specific cells or tissues. Another direction is the investigation of the potential of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone as a therapeutic agent for various diseases, such as cancer, inflammation, and bacterial infections. Additionally, the synthesis of new derivatives of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone with improved properties and activities could be explored. Finally, the development of new analytical methods for the detection and quantification of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone in biological and environmental samples could be another future direction for research.
Synthesis Methods
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone can be synthesized through various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the condensation of two carbonyl compounds, which are benzaldehyde and cyclopentanone, in the presence of a base catalyst, such as sodium hydroxide. The Knoevenagel reaction, on the other hand, involves the condensation of a carbonyl compound and a methylene compound, which is p-methoxybenzaldehyde in the case of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone, in the presence of a base catalyst, such as piperidine. Both methods have been used to synthesize 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone with high yields and purity.
Scientific Research Applications
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential as a drug delivery system due to its ability to form nanoparticles and micelles. In material science, 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been used as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions. In analytical chemistry, 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been used as a fluorescent probe for the detection of metal ions and as a reagent for the determination of amino acids.
properties
CAS RN |
62643-69-0 |
|---|---|
Product Name |
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone |
Molecular Formula |
C20H17ClO2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
(2E,5E)-2-[(4-chlorophenyl)methylidene]-5-[(4-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C20H17ClO2/c1-23-19-10-4-15(5-11-19)13-17-7-6-16(20(17)22)12-14-2-8-18(21)9-3-14/h2-5,8-13H,6-7H2,1H3/b16-12+,17-13+ |
InChI Key |
SCVPVVMRBNWPHT-UNZYHPAISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CC/C(=C\C3=CC=C(C=C3)Cl)/C2=O |
SMILES |
COC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)Cl)C2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)Cl)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





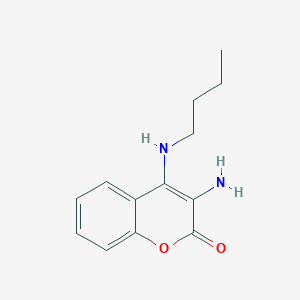

![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)
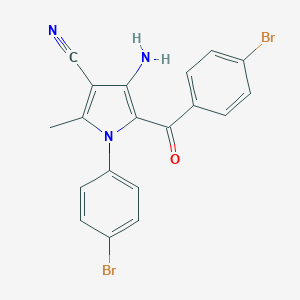

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
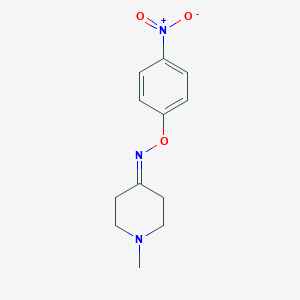
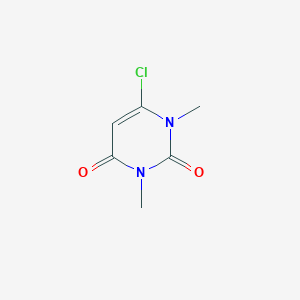
![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)
![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)
